Glycyl-prolyl-arginine

Overview

Description

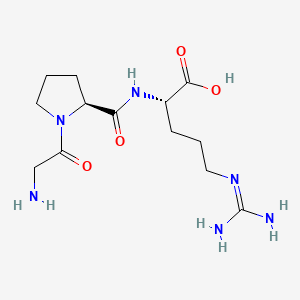

Glycyl-prolyl-arginine is a tripeptide composed of the amino acids glycine, proline, and arginine. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications. The chemical formula of this compound is C13H24N6O4, and it has a molecular weight of 328.37 g/mol .

Mechanism of Action

Mode of Action

It’s known that peptides containing proline and glycine amino acids, like glycyl-prolyl-arginine, have a pronounced physiological activity . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

This compound may be involved in several biochemical pathways. Arginine, one of the amino acids in this peptide, is known to be metabolized into ornithine, proline, and nitric oxide . These metabolites play important roles in the cardiovascular system, immune system, and nervous system . .

Result of Action

It’s known that peptides containing a pro-gly-pro combination, like this compound, can reduce the secretion of histamine from mast cells and increase vascular permeability . These effects could have significant implications for inflammatory responses and other physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and more . .

Biochemical Analysis

Biochemical Properties

Glycyl-prolyl-arginine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the activation of proteinase-activated receptor-2 (PAR-2), a process that is mediated by mast cell α- or β-tryptases . The interaction between this compound and these enzymes is crucial for the initiation of various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been shown to stimulate the proliferation and differentiation of porcine trophoblast cells through β-catenin and mTOR pathways . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. For instance, it has been shown to mediate the “self-cleavage” of the glycyl radical enzyme superfamily, a process that is crucial for the regulation of cellular activation events .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the peptide plays a role in various time-dependent cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies detailing the dosage effects of this compound in animal models are limited, it is known that the peptide plays a role in various dosage-dependent cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Its degradation occurs via multiple pathways initiated by various enzymes, leading to the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific studies detailing the transport and distribution of this compound are limited, it is known that the peptide plays a role in various transport-dependent cellular processes .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in cells. For instance, the glycine arginine-rich (GAR) domain of the RNA-binding protein nucleolin, which contains this compound, has been shown to regulate the subcellular localization of the protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-prolyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

Attachment of the first amino acid: The first amino acid (glycine) is attached to a resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the addition of the third amino acid (arginine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Glycyl-prolyl-arginine can undergo various chemical reactions, including:

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while substitution reactions can yield modified peptides with different functional groups .

Scientific Research Applications

Glycyl-prolyl-arginine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Glycyl-arginine: A dipeptide with similar properties but lacking the proline residue.

Lysyl-aspartic acid: Another dipeptide with different amino acid composition and biological activities.

Uniqueness

Glycyl-prolyl-arginine is unique due to the presence of the proline residue, which imparts rigidity to the peptide structure and influences its interactions with other molecules. This structural feature distinguishes it from other similar peptides and contributes to its specific biological activities .

Biological Activity

Glycyl-prolyl-arginine (GPA) is a tripeptide composed of the amino acids glycine, proline, and arginine. This compound has garnered attention in recent years due to its significant biological activities, particularly in the fields of biochemistry, cell biology, and medicine. This article explores the biological activity of GPA, highlighting its mechanisms of action, biochemical properties, and potential applications in various scientific fields.

Mode of Action

GPA exhibits pronounced physiological activity primarily due to its unique amino acid composition. The presence of proline and glycine is crucial for its biological effects, which include modulation of cellular responses and interactions with various proteins. Notably, GPA has been shown to influence the secretion of histamine from mast cells and enhance vascular permeability, indicating its role in inflammatory responses.

Biochemical Pathways

GPA is metabolized into ornithine, proline, and nitric oxide through arginine metabolism. These metabolites play essential roles in various biochemical pathways, including those associated with cell signaling and immune responses. The interaction of GPA with proteinase-activated receptor-2 (PAR-2) has also been documented, suggesting its involvement in cellular activation processes.

Cellular Effects

Proliferation and Differentiation

Research has demonstrated that GPA stimulates the proliferation and differentiation of porcine trophoblast cells via β-catenin and mTOR signaling pathways. This effect underscores the potential role of GPA in developmental biology and regenerative medicine.

Fibrinogen Interaction

GPA has been implicated in modulating fibrinogen interactions, crucial for blood coagulation. Studies indicate that it can induce a fibrin monomer-like state in fibrinogen, enhancing thrombin binding and stabilizing fibrinogen during clot formation. This property is particularly relevant for therapeutic applications in wound healing and hemostasis.

Enzyme Interactions

GPA interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit fibrin polymerization effectively when compared to other peptides. Its binding affinity for fibrinogen is characterized by an association constant of approximately , demonstrating its significant role in coagulation processes .

Resistance to Proteolysis

The structural stability of GPA results from its amino acid composition, which provides resistance to proteolytic degradation. This characteristic enhances its potential as a therapeutic agent since it can remain active longer within biological systems .

Applications in Research

GPA's diverse biological activities make it a compound of interest across multiple fields:

- Chemistry : Used as a model compound for studying peptide synthesis.

- Biology : Investigated for its role in cell signaling and protein interactions.

- Medicine : Explored for therapeutic effects such as modulating immune responses and promoting wound healing.

- Industry : Utilized in developing peptide-based drugs and cosmetics.

Case Studies

-

Wound Healing Applications

- In vitro studies have shown that GPA enhances fibroblast migration and proliferation, crucial for wound healing processes. These findings suggest that GPA could be developed into a topical treatment for skin injuries.

- Cardiovascular Health

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCXBJRLBHWME-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197085 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47295-77-2 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Glycyl-prolyl-arginine in the context of the provided research articles?

A1: While this compound itself is not directly discussed in the provided research articles, a derivative of this tripeptide, tosyl-glycyl-prolyl-arginine-4-nitranilide acetate, plays a crucial role. This modified peptide acts as a substrate for thrombin, a key enzyme in the coagulation cascade []. Researchers utilized this substrate to investigate the impact of the fibrinogen γ’ chain carboxyl terminus on thrombin's enzymatic activity.

Q2: Why is understanding the interaction between thrombin and this compound derivatives important in coagulation research?

A2: Investigating thrombin's interaction with substrates like tosyl-glycyl-prolyl-arginine-4-nitranilide acetate provides valuable insights into the enzyme's activity and its regulation []. By comparing the effects of potential inhibitors like the fibrinogen γ’ chain on thrombin's activity towards different substrates, researchers can elucidate specific mechanisms of action. This knowledge is crucial for understanding coagulation disorders and for developing targeted therapies that can modulate thrombin activity with greater precision.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.